![molecular formula C14H18N2O B14299916 (1Z)-6-Ethyl-3,3-dimethyl-2,5-dihydro-1,5-benzodiazocin-4(3H)-one CAS No. 112613-46-4](/img/structure/B14299916.png)
(1Z)-6-Ethyl-3,3-dimethyl-2,5-dihydro-1,5-benzodiazocin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-6-Ethyl-3,3-dimethyl-2,5-dihydro-1,5-benzodiazocin-4(3H)-one is a complex organic compound with a unique structure that includes a benzodiazocin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-6-Ethyl-3,3-dimethyl-2,5-dihydro-1,5-benzodiazocin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-6-Ethyl-3,3-dimethyl-2,5-dihydro-1,5-benzodiazocin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1Z)-6-Ethyl-3,3-dimethyl-2,5-dihydro-1,5-benzodiazocin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (1Z)-6-Ethyl-3,3-dimethyl-2,5-dihydro-1,5-benzodiazocin-4(3H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1Z)-3H-1,2-Diazonine: A compound with a similar diazocin ring structure.
Geranyl Pyrophosphate Derivatives: Compounds that undergo similar cyclization reactions.
Uniqueness
(1Z)-6-Ethyl-3,3-dimethyl-2,5-dihydro-1,5-benzodiazocin-4(3H)-one is unique due to its specific substituents and the resulting chemical properties. Its structure allows for unique interactions and reactivity compared to other similar compounds.
Eigenschaften
112613-46-4 | |
Molekularformel |
C14H18N2O |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
6-ethyl-3,3-dimethyl-1,2-dihydro-1,5-benzodiazocin-4-one |
InChI |
InChI=1S/C14H18N2O/c1-4-11-10-7-5-6-8-12(10)15-9-14(2,3)13(17)16-11/h5-8,15H,4,9H2,1-3H3 |
InChI-Schlüssel |
KBZBOXWTENNTOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=O)C(CNC2=CC=CC=C21)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.